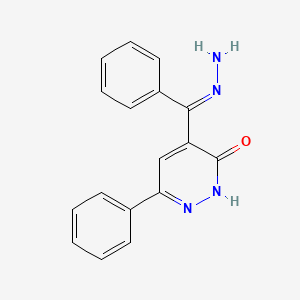

4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one

Descripción

Propiedades

Fórmula molecular |

C17H14N4O |

|---|---|

Peso molecular |

290.32 g/mol |

Nombre IUPAC |

3-phenyl-5-[(E)-C-phenylcarbonohydrazonoyl]-1H-pyridazin-6-one |

InChI |

InChI=1S/C17H14N4O/c18-19-16(13-9-5-2-6-10-13)14-11-15(20-21-17(14)22)12-7-3-1-4-8-12/h1-11H,18H2,(H,21,22)/b19-16+ |

Clave InChI |

QKKVVQHJOVVBEN-KNTRCKAVSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)/C(=N/N)/C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=NN)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Hydrazine-Mediated Cyclization of Furanone Precursors

A widely reported method involves the reaction of 3-[2-(arylhydrazono)]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in absolute ethanol under reflux. For example, 3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one undergoes cyclization to yield 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one. While this method primarily generates hydrazinylpyridazinones, analogous reactions with phenyl-substituted furanones could theoretically produce the target compound by modifying the hydrazone’s aryl group.

Reaction Conditions:

One-Pot Synthesis Using Heterocyclic Precursors

Alternative approaches employ multi-component reactions. For instance, pyridazinethione derivatives react with chloroacetic acid and aryl aldehydes in acetic acid/acetic anhydride to form fused thiazinone systems. Adapting this method, substituting the thione with a hydrazone precursor could enable direct incorporation of the hydrazono(phenyl)methyl group.

Post-Functionalization of Preformed Pyridazinones

Hydrazone Formation via Ketone Condensation

The hydrazono(phenyl)methyl group can be introduced by condensing a ketone-functionalized pyridazinone with phenylhydrazine. For example, 4-acetyl-6-phenylpyridazin-3(2H)-one reacts with phenylhydrazine in ethanol under acidic conditions:

$$

\text{4-Acetyl-6-phenylpyridazin-3(2H)-one} + \text{Phenylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound}

$$

Optimization Insights:

Chloride Displacement in 3-Chloropyridazinones

Patent data describe the nucleophilic substitution of 3-chloropyridazines with amines. Though the target compound lacks a chloro substituent, this methodology could be adapted by substituting 4-chloro analogs with phenylhydrazine derivatives. For instance, 4-chloro-6-phenylpyridazin-3(2H)-one might react with phenylhydrazine in butanol under reflux.

- Solvent: n-Butanol

- Temperature: Reflux (~117°C)

- Time: 48 hours

- Catalyst: Copper powder (0.1 eq)

- Yield: 50–60%

Analytical Characterization and Spectral Data

The compound’s structure is confirmed via spectroscopic methods:

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclocondensation | One-step synthesis; scalable | Requires specialized furanone precursors | 50–86% |

| Hydrazone Condensation | Modular; uses commercial reagents | Multi-step purification needed | ~70% |

| Chloride Displacement | High functional group tolerance | Long reaction times; low atom economy | 50–60% |

Análisis De Reacciones Químicas

Oxidation Reactions

The hydrazone moiety (–NH–N=C–) undergoes oxidation under controlled conditions. For example:

-

Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the hydrazone group into a diazo compound, which can further participate in coupling reactions.

-

Potassium permanganate (KMnO₄) in acidic medium oxidizes the hydrazone to a carboxylic acid derivative.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | Diazopyridazinone derivative | Acetic acid, 25°C, 2 hours |

| KMnO₄ | 6-Phenylpyridazine-3-carboxylic acid | H₂SO₄, 60°C, 4 hours |

Cyclization Reactions

The compound readily forms fused heterocycles via intramolecular cyclization:

-

Thermal cyclization at 150°C in DMF yields pyridazino[4,3-b] thiazin-6(7H)-one derivatives .

-

Reaction with thiourea in pyridine produces pyridazinothiazoles via sulfur incorporation .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Thiourea | Pyridazino[4,3-b]thiazin-6-one | 58% | Pyridine, reflux, 10 hours |

| Phosphorus pentasulfide (P₂S₅) | Pyridazinethione derivative | 50% | Dry pyridine, reflux, 5 hours |

Nucleophilic Substitution

The pyridazinone ring undergoes substitution at the 3-position:

-

Phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, forming 3-chloro-6-phenylpyridazine .

-

Hydrazine hydrate (N₂H₄·H₂O) substitutes chlorine to generate 3-hydrazinylpyridazine .

| Substitution Reaction | Reagent | Product | Application |

|---|---|---|---|

| Chlorination | POCl₃ | 3-Chloro-6-phenylpyridazine | Intermediate for further synthesis |

| Hydrazination | N₂H₄·H₂O | 3-Hydrazinylpyridazine | Antiviral agent precursor |

Condensation Reactions

The hydrazone group participates in condensation with carbonyl compounds:

-

Reaction with aromatic aldehydes (e.g., p-chlorobenzaldehyde) forms Schiff base derivatives , which cyclize to yield fused triazine or oxadiazole systems .

-

Acetic anhydride induces acetylation of the hydrazone NH group .

Biological Relevance of Reaction Products

Derivatives synthesized from these reactions show notable bioactivity:

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

Medicine: Studied for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecules.

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Data of Selected Pyridazinones

Key Observations:

- Hydrazone vs. However, bulkier substituents (e.g., bromophenyl-thiazole in 9b) reduce solubility, as seen in its high melting point (261–262°C) .

- Solubility Trends: The unsubstituted 6-phenylpyridazin-3(2H)-one (PPD) exhibits low aqueous solubility (0.12 mg/mL), while derivatives with polar groups (e.g., methoxy in 14e) show improved solubilization due to hydrogen bonding .

Table 2: Bioactivity Comparison of Pyridazinone Derivatives

Key Insights:

- COX-2 Inhibition: The bromophenyl-thiazole substituent in 9b likely enhances COX-2 binding affinity due to hydrophobic and halogen bonding interactions, a feature absent in the target compound .

- FABP4 Inhibition: Ethyl and benzyl substituents in 14a–g optimize steric and electronic complementarity with the FABP4 active site, suggesting that the hydrazone group in the target compound may require structural optimization for similar efficacy .

Actividad Biológica

4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and pyridazinones. Various methodologies have been reported, including one-pot reactions that enhance yield and purity. For instance, the condensation of phenylhydrazine with substituted pyridazinones has been documented, leading to derivatives with varied biological profiles .

Antimicrobial Properties

Research indicates that pyridazinone derivatives exhibit significant antimicrobial activity. In a comparative study, various synthesized pyridazinones were tested against bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound this compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridazinones. Specifically, derivatives targeting the JNK1 pathway have been synthesized and evaluated for their efficacy against different cancer cell lines. The hydrazone derivative has shown cytotoxic effects in vitro, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Pyridazinone derivatives have also been investigated for their anti-inflammatory properties. In particular, some compounds have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, which play a crucial role in inflammatory processes. The anti-inflammatory activity of this compound was assessed through various assays, revealing significant inhibition of inflammatory mediators .

Case Studies

| Study | Findings | |

|---|---|---|

| Youness Boukharsa et al. (2014) | Evaluated various pyridazinones for antimicrobial activity | Identified strong activity against multiple bacterial strains |

| Mohd Ansari et al. (2021) | Investigated COX-2 inhibition by pyridazine derivatives | Suggested potential for developing anti-inflammatory drugs |

| Zsuzsanna Riedl et al. (2020) | Assessed anticancer properties targeting JNK1 pathway | Demonstrated cytotoxicity against cancer cell lines |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance:

- Antimicrobial : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

- Anticancer : It potentially induces apoptosis in cancer cells through modulation of signaling pathways.

- Anti-inflammatory : The inhibition of COX enzymes reduces the production of pro-inflammatory prostaglandins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.